N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt
Overview
Description
N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt (N-Cbz-L-Glu-OMe.dch) is a synthetic compound that has been used in a variety of research applications. It is a cyclic derivative of L-glutamic acid, an amino acid commonly found in proteins. N-Cbz-L-Glu-OMe.dch is a white crystalline solid that is soluble in water and organic solvents. It has been used in a variety of scientific and medical research applications, including in drug design, enzyme studies, and as a therapeutic agent.
Scientific Research Applications
Stereoselective Synthesis : N-Cbz-L-Glutamic acid derivatives are used in stereoselective synthesis processes. For example, (S)-Pyroglutamic acid is transformed into a Cbz-protected ester, which facilitates the stereoselective introduction of alkyl and aryl groups in the synthesis of substituted glutamic acids (Herdeis & Kelm, 2003).
Synthesis of Pharmaceutical Compounds : It plays a role in the synthesis of pharmaceutical compounds, such as Lenalidomide. This involves esterification and deprotection processes using N-Cbz-L-glutamine (Ji Ya-fei, 2008).
Prodrug Forms : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of prodrug forms. For example, ester prodrugs of a phosphinate pseudopeptide were synthesized using H-phosphinic acids derived from N-Cbz vinyl glycine esters (Feng & Coward, 2006).
Electroactive Materials Synthesis : Carboxylated pyrrole and carbazole-containing monomers synthesized from the monobenzyl ester of L-glutamic acid have applications in electroactive material development (Govindaraji et al., 2006).
Development of Dipeptide Mimetics : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of dipeptide mimetics, aiding in the production of stereopure compounds in pharmaceutical research (Mulzer et al., 2000).
Functional Food Development : It contributes to functional food development, especially in the production of glutamic acid, an important neurotransmitter and metabolic intermediate, by lactic acid bacteria (Zareian et al., 2012).
Polymer Synthesis : N-Cbz-L-Glutamic acid derivatives are involved in the synthesis of novel hydroxyl- or methyl ester-terminated hyperbranched poly(ester-amide)s, which have applications in polymer chemistry (Bao et al., 2012).
Optimization in Peptide Synthesis : These compounds are used for optimizing the synthesis of peptide nucleic acid (PNA) monomers, contributing significantly to molecular biology and personalized medicine (Prokhorov et al., 2018).
Synthesis of Amino Acid Derivatives : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of amino acid derivatives, such as L-[4-13C]Glutamine, which has applications in scientific research involving labeled compounds (Nagasawa et al., 2015).
Polymer Degradation Studies : The thermal decomposition studies of poly(γ-glutamic acid) and related compounds, including N-Cbz-L-Glutamic acid derivatives, provide insights into polymer stability and degradation (Portilla-Arias et al., 2007).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRFRNXPAYUOHB-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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